molecular formula C10H12N4 B1276800 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832740-49-5

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B1276800
CAS No.: 832740-49-5
M. Wt: 188.23 g/mol
InChI Key: OVXMGVHCYCVRGA-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-methylbenzyl chloride with 1H-1,2,4-triazole-3-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products Formed:

  • Oxidized derivatives
  • Reduced derivatives
  • Substituted triazole compounds

Scientific Research Applications

1-(2-Methylbenzyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine
  • 1-(2-Methoxybenzyl)-1H-1,2,4-triazol-3-amine
  • 1-(2-Nitrobenzyl)-1H-1,2,4-triazol-3-amine

Comparison: 1-(2-Methylbenzyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets. These differences can make it more suitable for specific applications in research and industry.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXMGVHCYCVRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427104
Record name 1-(2-Methyl-benzyl)-1H-[1,2,4]triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-49-5
Record name 1-[(2-Methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-benzyl)-1H-[1,2,4]triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methylbenzyl)-1H-1,2,4-triazol-3-amine
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